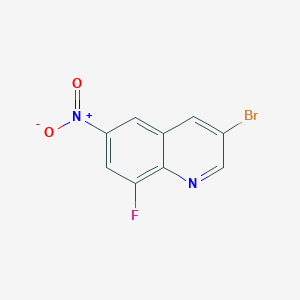
3-Bromo-8-fluoro-6-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-8-fluoro-6-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₄BrFN₂O₂. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science. The presence of bromine, fluorine, and nitro groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-fluoro-6-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 8-fluoroquinoline followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the selective introduction of functional groups .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts and green chemistry principles, such as solvent-free reactions and microwave irradiation, can further enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-8-fluoro-6-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under mild conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Major Products:
Nucleophilic Substitution: Formation of substituted quinolines.
Reduction: Formation of 3-Bromo-8-fluoro-6-aminoquinoline.
Oxidation: Formation of quinoline N-oxides.
Applications De Recherche Scientifique
3-Bromo-8-fluoro-6-nitroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties. The compound’s ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and as a precursor for agrochemicals
Mécanisme D'action
The mechanism of action of 3-Bromo-8-fluoro-6-nitroquinoline is primarily based on its ability to interact with biological targets such as enzymes and receptors. The presence of the nitro group allows for electron-withdrawing effects, which can enhance binding affinity to certain enzymes. The bromine and fluorine atoms contribute to the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and ultimately, therapeutic effects .
Comparaison Avec Des Composés Similaires
3-Bromo-6-nitroquinoline: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
8-Fluoro-6-nitroquinoline: Lacks the bromine atom, affecting its nucleophilic substitution reactions.
3-Fluoro-8-nitroquinoline: Lacks the bromine atom, influencing its overall reactivity and applications
Uniqueness: 3-Bromo-8-fluoro-6-nitroquinoline is unique due to the combination of bromine, fluorine, and nitro groups in its structure. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Propriétés
IUPAC Name |
3-bromo-8-fluoro-6-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFN2O2/c10-6-1-5-2-7(13(14)15)3-8(11)9(5)12-4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWCYDGCDWFMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1[N+](=O)[O-])F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

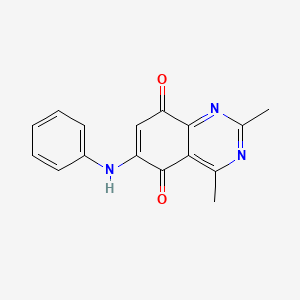

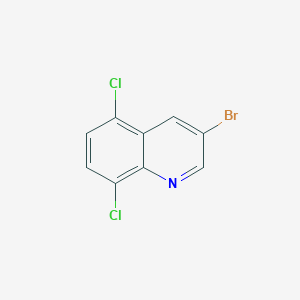
![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)



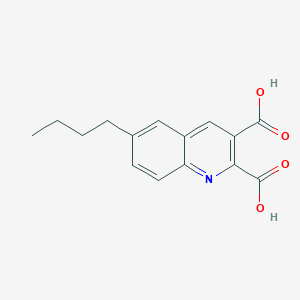
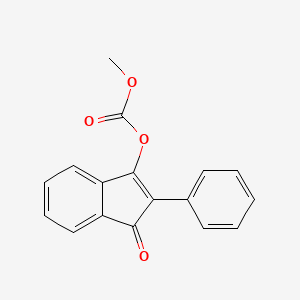
![2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide](/img/structure/B11846478.png)

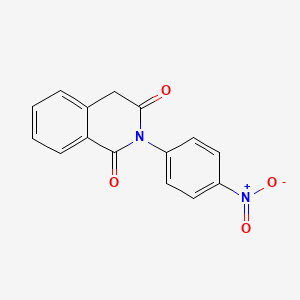
![1-[2-(1-Phenylethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11846491.png)
